molecular formula C7H18ClN3O2S B1448741 N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride CAS No. 1803580-76-8

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride

Cat. No.: B1448741
CAS No.: 1803580-76-8
M. Wt: 243.76 g/mol
InChI Key: CXIHQYPGICCKNY-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. Its applicability ranges from organic synthesis to pharmaceutical development, making it an indispensable tool for diverse scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride typically involves the reaction of 1,4-diazepane with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted diazepane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halides, nucleophiles; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Substituted diazepane derivatives

Scientific Research Applications

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride is extensively used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,4-diazepane-1-sulfonamide
  • 1,4-diazepane-1-sulfonamide
  • N-methyl-1,4-diazepane-1-sulfonamide

Uniqueness

N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride stands out due to its unique structural features, which confer specific reactivity and binding properties. The presence of the dimethyl groups enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-6-3-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHQYPGICCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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